N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a triazole ring fused to a quinoxaline moiety, with a benzyl group attached to the nitrogen atom of the triazole ring.
Mechanism of Action
Target of Action
N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex compound with potential antiviral and antimicrobial activities It has been suggested that it may interact with various cellular components, including dna .
Mode of Action
It has been suggested that it may intercalate dna . This interaction could potentially disrupt the normal functioning of cells, leading to cytotoxic effects .
Biochemical Pathways
It has been suggested that it may influence the apoptotic pathway . Specifically, it has been reported to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Result of Action
N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been reported to exhibit cytotoxicity at certain concentrations . It has also been suggested to have promising antiviral activity . Furthermore, it has been reported to exhibit antibacterial and/or antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the condensation of ortho-phenylenediamine with dicarbonyl compounds to form quinoxaline derivatives. This intermediate is then reacted with hydrazine derivatives and benzyl halides under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in its interaction with enzymes and receptors.
Medicine: Research has indicated potential anticancer, antimicrobial, and antiviral activities, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts .
Comparison with Similar Compounds
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other quinoxaline derivatives, such as:
1,2,4-triazolo[4,3-a]quinoxaline: Similar in structure but lacks the benzyl group.
1,2,4-triazino[4,3-a]quinoxaline: Contains a triazine ring instead of a triazole ring.
Imidazo[1,2-a]quinoxaline: Features an imidazole ring fused to the quinoxaline moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-2-6-12(7-3-1)10-17-15-16-20-18-11-21(16)14-9-5-4-8-13(14)19-15/h1-9,11H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFFSHFEBNZKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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